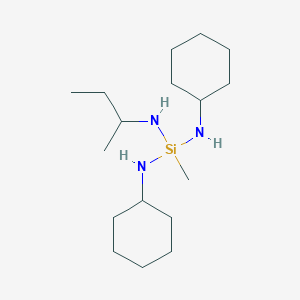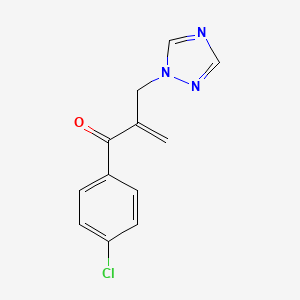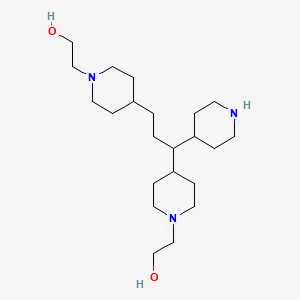
Ethyl N-(2-sec-butyl-3-methyl-1-oxopentyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 297-754-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various applications.
Méthodes De Préparation
The preparation of EINECS 297-754-8 involves several synthetic routes and reaction conditions. Industrial production methods typically include:
Chemical Synthesis: This involves the combination of specific reactants under controlled conditions to produce the desired compound. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Purification: After synthesis, the compound undergoes purification processes to remove impurities. Techniques such as distillation, crystallization, and chromatography are commonly used.
Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
EINECS 297-754-8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide. The major products formed are typically oxides or hydroxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride. The major products formed are typically reduced forms of the original compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.
Applications De Recherche Scientifique
EINECS 297-754-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on living organisms.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: The compound is used in the manufacturing of various industrial products, including polymers, coatings, and adhesives
Mécanisme D'action
The mechanism of action of EINECS 297-754-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can result in the activation or inhibition of specific biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
EINECS 297-754-8 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 203-770-8 (Amyl Nitrite): This compound is used as a vasodilator and has different chemical properties and applications compared to EINECS 297-754-8.
EINECS 234-985-5 (Bismuth Tetroxide): This compound is used in the production of pigments and has distinct chemical reactions and uses.
EINECS 239-934-0 (Mercurous Oxide): This compound is used in the production of mercury-based products and has unique chemical properties .
EINECS 297-754-8 stands out due to its specific chemical structure, reactivity, and applications in various fields.
Propriétés
Numéro CAS |
93762-41-5 |
|---|---|
Formule moléculaire |
C14H27NO3 |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
ethyl 2-[(2-butan-2-yl-3-methylpentanoyl)amino]acetate |
InChI |
InChI=1S/C14H27NO3/c1-6-10(4)13(11(5)7-2)14(17)15-9-12(16)18-8-3/h10-11,13H,6-9H2,1-5H3,(H,15,17) |
Clé InChI |
AQVUPTVYWCWOKI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(C)CC)C(=O)NCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


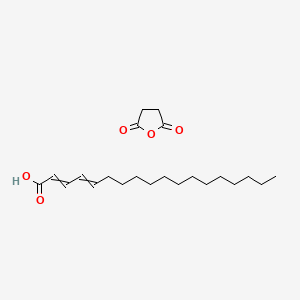
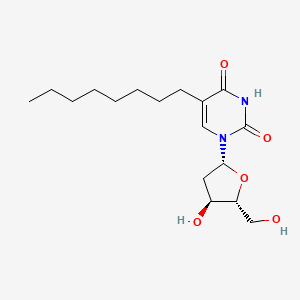

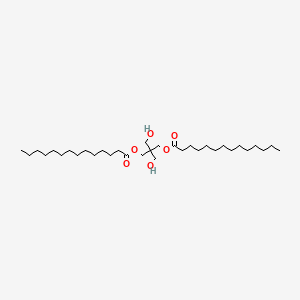
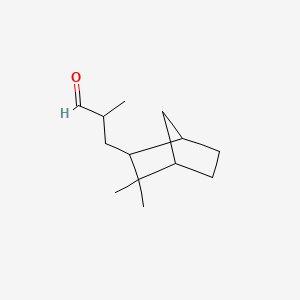

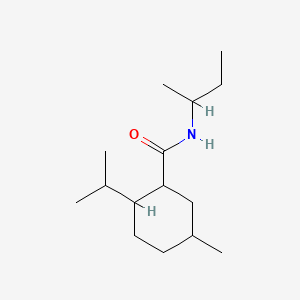


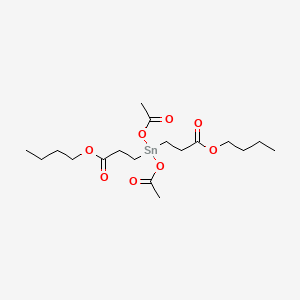
![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)
